molecular formula C10H12N2O3 B14670979 2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid

2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid

Cat. No.: B14670979
M. Wt: 208.21 g/mol
InChI Key: HTQQAUQYVSKAKH-KPKJPENVSA-N
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Description

2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid is an organic compound with the molecular formula C10H12N2O3. It contains a carboxylic acid group, an oxime group, and a primary aromatic amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid typically involves the reaction of 4-aminobenzaldehyde with hydroxylamine to form an oxime intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-[(E)-1-(4-aminophenyl)ethylideneamino]oxyacetic acid

InChI

InChI=1S/C10H12N2O3/c1-7(12-15-6-10(13)14)8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3,(H,13,14)/b12-7+

InChI Key

HTQQAUQYVSKAKH-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)N

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(C=C1)N

Origin of Product

United States

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